N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the condensation of 6-methyl-1,3-benzothiazol-2(3H)-one with 1-(1H-tetrazol-1-ylmethyl)cyclohexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-6-ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Uniqueness
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C18H22N6OS |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H22N6OS/c1-13-5-6-14-15(9-13)26-17(20-14)21-16(25)10-18(7-3-2-4-8-18)11-24-12-19-22-23-24/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,20,21,25) |
InChI Key |
KCBUAEHUEIJFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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